molecular formula C17H11BrINO B5103400 5-bromo-2-iodo-N-naphthalen-2-ylbenzamide

5-bromo-2-iodo-N-naphthalen-2-ylbenzamide

Cat. No.: B5103400
M. Wt: 452.1 g/mol
InChI Key: ZRNWLSGWAKPIRZ-UHFFFAOYSA-N
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Description

5-bromo-2-iodo-N-naphthalen-2-ylbenzamide: is an organic compound that features both bromine and iodine substituents on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-naphthalen-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzamide precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the selective introduction of bromine and iodine atoms.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

    Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

Industry: In the industrial sector, it may be used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 5-bromo-2-iodo-N-naphthalen-2-ylbenzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

  • 5-bromo-2-iodoaniline
  • 5-bromo-2-iodopyrimidine

Properties

IUPAC Name

5-bromo-2-iodo-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrINO/c18-13-6-8-16(19)15(10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNWLSGWAKPIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC(=C3)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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